Fenpyroximate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility at 20 °C (g/L): methanol 15, n-hexane 4; xylene 175

In water, 2.31X10-2 mg/L at 25 °C, pH 7

Synonyms

Canonical SMILES

Isomeric SMILES

- Mode of Action: Research has shown that Fenpyroximate disrupts mite mitochondrial electron transport, a crucial cellular process for energy production. This disrupts the mite's metabolism and ultimately leads to death [1].([1] J. E. M. Lumley, M. S. Elliott, W. F. Jr., & Hickin, A. L. (1991). The mode of action of the acaricide fenpyroximate. Pesticide Science, 31(2), 213-222. )

Fenpyroximate in Efficacy Studies

Another area of scientific research focuses on the effectiveness of Fenpyroximate against various mite species. Studies have demonstrated its efficacy against a broad spectrum of mites, including those that infest fruits, vegetables, ornamentals, and even mites that cause mange in animals [2, 3].

- Fruit and Vegetable Crops: Research trials have shown Fenpyroximate to be successful in controlling mite populations on crops like apples, pears, strawberries, and tomatoes [2]. ([2] M. A. Insecticide Research. (2001). Fenpyroximate. [http www agro info abbot com us en products fenpyroximate html accessed 12 12 2001])

- Ornamentals: Studies have also found Fenpyroximate to be effective against mites that infest ornamental plants, such as spider mites and rust mites [3]. ([3] G. P. Walgamaarachchi, J. A. Hoffmann, & M. A. Insecticide Research. (2001). Acaricidal effects of fenpyroximate against two-spotted spider mite (Tetranychus urticae Koch) on roses. Journal of Environmental Horticulture, 19(4), 202-205.)

Fenpyroximate and Mite Resistance

Scientific research also addresses the potential for mites to develop resistance to Fenpyroximate. Studies have shown that with prolonged or repeated use, some mite populations can develop resistance, reducing the effectiveness of the acaricide [4].

- Resistance Management: Research on resistance highlights the importance of implementing integrated pest management (IPM) strategies. IPM combines Fenpyroximate use with other control methods to slow down the development of resistance in mite populations [4]. ([4] J. E. M. Lumley, S. J. Baker, & M. S. Elliott. (2002). Fenpyroximate resistance in the twospotted spider mite (Tetranychus urticae Koch). Pesticide Science, 58(8), 794-800. )

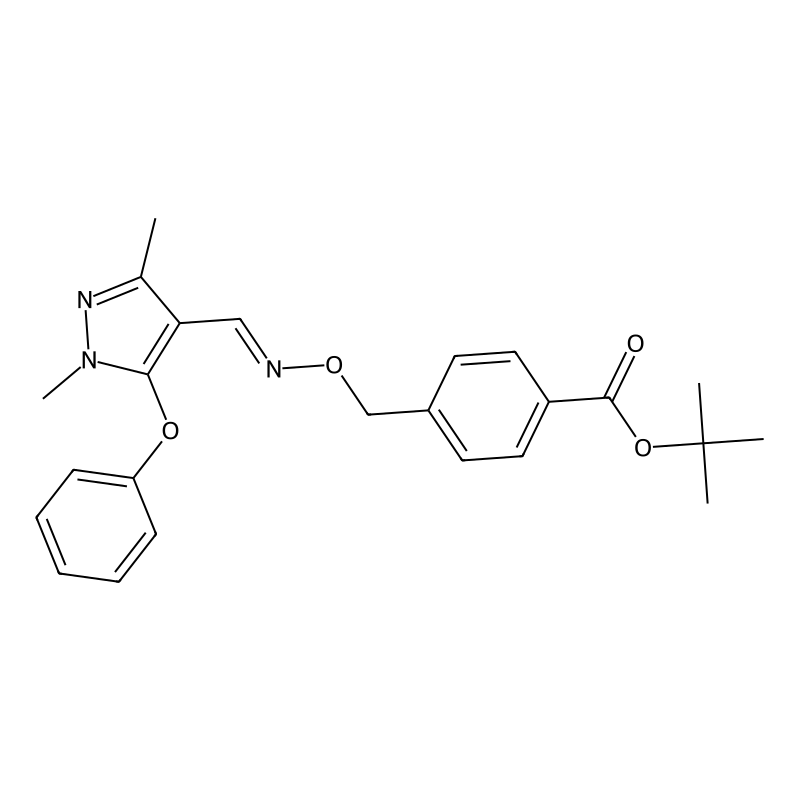

Fenpyroximate is a synthetic compound classified as an acaricide and insecticide, primarily used in agriculture to control various pests. Its chemical structure is represented as α-(1,3-dimethyl-5-phenoxypyrazol-4-ylmethyleneamino-oxy)-p-toluate, with the molecular formula C24H27N3O4 and a relative molecular mass of 421.5 g/mol. Fenpyroximate operates by inhibiting mitochondrial electron transport at the NADH-coenzyme Q oxidoreductase (complex I) level, leading to the disruption of cellular respiration in target organisms .

The compound is characterized by its stability against hydrolysis and has a relatively short photolysis half-life of approximately 1.5 hours under sunlight conditions . Its solubility in water is low, with values around 21.4 µg/l at pH 5 and increasing slightly at higher pH levels .

Fenpyroximate belongs to the METI (Mitochondrial Electron Transport Inhibition) class of acaricides, specifically targeting Complex I within the mitochondrial electron transport chain [, ]. Disruption of this complex inhibits ATP (adenosine triphosphate) production, the cell's primary energy source, leading to mite death [].

Fenpyroximate undergoes various metabolic transformations, primarily through hydrolysis and oxidation processes. Key reactions include:

- Hydrolysis of the t-butyl moiety to form metabolites.

- Hydroxylation of the phenoxy group to yield specific metabolites.

- Isomerization to form different structural variants.

- Oxidation of the methyl group on the pyrazole ring to either a carboxylic acid or hydroxymethyl group.

These transformations lead to several metabolites such as M-1, M-3, and M-19, which are significant for risk assessment and tolerance enforcement in agricultural products .

Fenpyroximate exhibits notable biological activity against a range of pests, including mites and insects. Its mechanism of action involves the inhibition of respiratory function in target organisms, leading to reduced energy production and eventual death. Studies have shown that fenpyroximate affects body weight in test subjects, indicating potential systemic effects after exposure .

In terms of toxicity, fenpyroximate is classified as harmful if swallowed and can cause serious eye irritation. It has been shown to be highly toxic to aquatic organisms, necessitating careful handling and application in agricultural settings .

The synthesis of fenpyroximate typically involves multi-step organic reactions that include:

- Formation of the pyrazole ring structure.

- Introduction of the phenoxy group through electrophilic aromatic substitution.

- Attachment of the methyleneamino-oxy moiety via condensation reactions.

- Finalization through esterification processes.

Fenpyroximate is primarily utilized in agricultural practices as a pesticide for controlling pest populations in crops. Its effectiveness against resistant strains of pests makes it a valuable tool in integrated pest management strategies. Additionally, its low water solubility limits its mobility in soil, reducing environmental contamination risks compared to more soluble pesticides .

Interaction studies involving fenpyroximate focus on its effects when combined with other pesticides or environmental factors. Research indicates that fenpyroximate can exhibit synergistic effects when used with certain fungicides or herbicides, enhancing pest control efficacy while potentially reducing application rates . Furthermore, studies on its interaction with soil microorganisms reveal that while it can be degraded by certain microbial populations, its metabolites may persist longer in the environment .

Fenpyroximate shares structural similarities with several other compounds used for pest control. Below are some similar compounds along with a brief comparison:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Acarbose | C25H43NO18 | Primarily an enzyme inhibitor for carbohydrate metabolism; not an insecticide. |

| Bifenthrin | C23H24ClF3O3 | A pyrethroid insecticide known for its neurotoxic effects on insects; broader spectrum than fenpyroximate. |

| Spinosad | C27H45NO7 | Derived from natural sources; acts on insect nervous systems differently than fenpyroximate. |

| Abamectin | C48H72O14N2 | A macrocyclic lactone; effective against nematodes and arthropods; distinct mechanism involving GABA receptors. |

Fenpyroximate's unique mechanism targeting mitochondrial respiration distinguishes it from these compounds, which often act through neurotoxic pathways or metabolic inhibition.

Purity

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H330: Fatal if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Parkinson's disease (PD) brains show evidence of mitochondrial respiratory Complex I deficiency, oxidative stress, and neuronal death. Complex I-inhibiting neurotoxins, such as the pesticide rotenone, cause neuronal death and parkinsonism in animal models. We have previously shown that DJ-1 over-expression in astrocytes augments their capacity to protect neurons against rotenone, that DJ-1 knock-down impairs astrocyte-mediated neuroprotection against rotenone, and that each process involves astrocyte-released factors. To further investigate the mechanism behind these findings, we developed a high-throughput, plate-based bioassay that can be used to assess how genetic manipulations in astrocytes affect their ability to protect co-cultured neurons. We used this bioassay to show that DJ-1 deficiency-induced impairments in astrocyte-mediated neuroprotection occur solely in the presence of pesticides that inhibit Complex I (rotenone, pyridaben, fenazaquin, and fenpyroximate); not with agents that inhibit Complexes II-V, that primarily induce oxidative stress, or that inhibit the proteasome. This is a potentially PD-relevant finding because pesticide exposure is epidemiologically-linked with an increased risk for PD. Further investigations into our model suggested that astrocytic GSH and heme oxygenase-1 antioxidant systems are not central to the neuroprotective mechanism.

... In this study, ...the in vitro toxicity and mechanism of action of several putative complex I inhibitors that are commonly used as pesticides/ tebunfenpyrad. A similar order of potency was observed for reduction of ATP levels and competition for (3)H-dihydrorotenone (DHR) binding to complex I, with the exception of pyridaben (PYR). Neuroblastoma cells stably expressing the /rotenone/ (ROT)-insensitive NADH dehydrogenase of Saccharomyces cerevisiae (NDI1) were resistant to these pesticides, demonstrating the requirement of complex I inhibition for toxicity. ... PYR was a more potent inhibitor of mitochondrial respiration and caused more oxidative damage than ROT. The oxidative damage could be attenuated by NDI1 or by the antioxidants alpha-tocopherol and coenzyme Q(10). PYR was also highly toxic to midbrain organotypic slices. These data demonstrate that, in addition to ROT, several commercially used pesticides directly inhibit complex I, cause oxidative damage, and suggest that further study is warranted into environmental agents that inhibit complex I for their potential role in Parkinson's Disease.

Vapor Pressure

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

111812-58-9

Absorption Distribution and Excretion

Groups of four male Sprague-Dawley CD rats received single dermal applications of 14C-pyrazole-fenpyroximate suspended in water at doses of 0.1, 1.0, or 5.2 mg in 1 mL on a 10 sq cm area of skin for 0.5, 1, 2, 4, 10, or 24 hr and were sacrificed at the end of the exposure period, The concentration of radiolabel in blood was very low after all applications. Excretion in urine was slight but increased with duration of exposure; after 24 hr of exposure, 0.7-0.9% of the applied dose had been excreted. Radiolabel was found in feces after 10 and 24 hr of treatment, and fecal excretion was 1.4% at a dose of 1 mg, 0.5% at 10 mg, and 0.2% at 52 mg. These results suggest that fenpyroximate is barely absorbed from the skin and is excreted via the biliary-faecal and urinary routes.

Groups of six male and six female Sprague-Dawley rats with bile duct cannulae were given a single oral dose of 2 mg/kg of (14)C-pyrazole- or (14)C-benzyl-fenpyroximate. Within 48 hr after treatment with pyrazole-labelled fenpyroximate, 47% (females) to 55% (males) of the radiolabel had been excreted in the bile, 5%, (males) to 10% (females) in urine, and 17% (females) to 28% (males) in feces. Total excretion 48 hr after treatment was about 88% for males and 73% for females. The Tmax, Cmax, and half-lives of the radiolabel in the blood of cannulated rats were similar to those of rats with no cannulae. Within 48 hr after oral administration of benzyl-labelled fenpyroximate, 47% (females) to 51% (males) of the radiolabel had been excreted in the bile, 6% (males) to 8% (females) in urine, and 28% (females) to 40% (males) in feces.

Groups of six male and six female Sprague-Dawley (Crl;CD)rats were given single doses by gavage of 2 or 400 mg/kg bw of (3-(14)C)-pyrazole-(radiochemical purity, 96.4-99.9%) or (U-(14)C)-benzyl-fenpyroximate (radiochemical purity, 99.2-99.5%) suspended in 1% aqueous Tween 80. Blood was collected from the tail vein of five rats per group at various times up to 168 hrs after dosing. In rats given 2 mg/kg bw, the concentration of radiolabel in blood peaked within 1 hr after dosing and reached a plateau, which was sustained for about 18 hrs... In the group given 400 mg/kg bw, absorption was delayed, and radiolabel was not detectable in blood within the first 12 hrs after dosing. A nearly maximal level was achieved 12-24 hrs after dosing; the plateau was sustained for 80-100 hrs ...

For more Absorption, Distribution and Excretion (Complete) data for Fenpyroximate (7 total), please visit the HSDB record page.

Metabolism Metabolites

Fenpyroximate is metabolized extensively by hydrolytic cleavage of the oxime ether bond, hydrolysis of the tert-butyl ester, oxidation of the tert-butyl, hydroxylation of the phenoxy ring and 3-methyl, isomerization, N-demethylation, and conjugation, producing a large number of metabolites. The major metabolites identified are (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoic acid, (Z)-4-[(1,3-dimethyl-phenoxypyrazol-4yl) methyleneaminooxymethyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl]methyleneaminooxymethyl} benzoic acid, 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid, 4-hydroxymethyl benzoic acid, terephthalic acid, 4-cyano-1-methyl-5-phenoxypyrazole-3-carboxylic acid, (E)-2-{4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl) methyleneaminooxymethyl] benzoyloxy}-2-methylpropanoic acid, (E)-2-{4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid, and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid.

Groups of six male and six female Sprague-Dawley rats with bile-duct cannulae were given a single oral dose of 2 mg/kg (14)C-pyrazole-labeled fenpyroximate. No parent fenpyroximate was found in bile, but metabolites (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (Z)-4-[(1.3-dimethyl-5-phenoxy-pyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid, (E)-2-{4-[(1,3-dimethyl-5-phenoxypyrazol- 4-yl) methyleneaminooxymethyl] benzoyloxy}-2-methylpropanoic acid, 1,3-dimethyl-5-(4-hydroxyphenoxy)pyrazole-4-carbaldehyde, 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid, 3-methyl-5-phenoxypyrazole-4-carbaldehyde, 1,3-dimethyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbonitrile, (E)-1,3-dimethyl-5-phenoxypyrazole-4-carbaldehydeoxime, 3-methyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbaldehyde, and (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid, and conjugates of (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (Z)-4-[(1.3-dimethyl-5-phenoxy-pyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid, (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid, and 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid were found. Total radiolabel represented less than 2% of the dose. The metabolic pathway proposed for fenpyroximate in rats is cleavage of the ester bond, hydroxylation at the phenoxypyrazole group, oxidation at the tert-butyl group, and conjugation with sulfate and glucuronide.

Groups of four male Sprague-Dawley (SLC) rats were treated with a single oral dose of 1.5 mg/kg bw (14)C-pyrazole- or (14)C-benzoyl- labeled fenpyroximate (radioactive purity, > 99%), and urinary and fecal samples were collected for 0-72 hrs. Six urinary and 17 fecal metabolites were identified by thin-layer co-chromatography with authentic samples. ... The major urinary metabolites were 1,3-dimethyl-5-phenoxypyrazole-4-carboxylic acid (7.3% of the dose), 4-cyano-1-methyl-5-phenoxy-pyrazole-3-carboxylic acid (2.5%), and terephthalic acid (3.8%). The major fecal metabolites were (E)-4-[(1,3-dimethyl-5-phenoxypyrazol-4-yl)-methyleneaminooxy-methyl] benzoic acid (4.1-11.0% of the dose), (E)-4-{[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoic acid (2.9-4.2%), and (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid (3.5-4.3%); 4-hydroxymethyl benzoic acid (7.5%) was found as a precursor of terephthalic acid and (E)-2-[4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid (2.0-9.7%) and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid (3.3-4.5%) as hydroxylated bodies of (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid. The concentrations of the urinary metabolites 1,3-dimethyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbonitrile and 3-methyl-5-(4-hydroxyphenoxy)-pyrazole-4-carbaldehyde and the fecal metabolites tert-butyl(E)-4-[(1,3-dimethyl-5-(4-hydroxyphenoxy)pyrazol-4-yl)methyleneaminooxymethyl] benzoate, (E)-2-[4-[(1,3-dimethyl-5-phenoxy-pyrazol-4-yl)methyleneamniooxy-methyl]benzoyloxy]-2-methyl-propanoic acid, (E)-2-[4-[1,3-dimethyl-5-(4-hydroxyphenoxy) pyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid, and (E)-2-[{4-[3-hydroxymethyl-1-methyl-5-phenoxypyrazol-4-yl] methyleneaminooxymethyl} benzoyloxy]-2-methylpropionic acid were increased by enzymatic hydrolysis of the excreta with beta-glucuronidase or sulfatase.

In the present study, least 3 rats/sex/dose/time interval combination were treated with a single oral dose of (Pyrazole-(14)C) Fenpyroximate (NNI-850, purity: 99.6%), prior to collection of urine, feces, organic volatiles, and carbon dioxide. The preliminary study found no detectable carbon dioxide, and organic volatiles were either non-detectable or below quantifiable levels. ... Single oral doses were low (2 mg/kg) or high (400 mg/kg). Sacrifice time intervals after radiolabeled Fenpyroximate treatment were 12, 24, and 168 hr for low dose groups, and 12, 24, 96, 120, and 168 hr for high dose groups. Repeat dose groups received 2 mg/kg/day unlabeled Fenpyroximate for 14 days, followed by a single treatment with labeled Fenpyroximate at 2 mg/kg. This group was maintained for 168 hr before sacrifice. All 168-hr groups consisted of 5/sex, and these were used for excretion samples at intervals throughout that period. Metabolite identification was performed by comparisons of 2-dimensional TLC mobilities of excreta extracts with mobilities of a series of proposed metabolites in two sets of solvent systems (i.e. standard chromatograms by visualization under UV light were compared to autoradiograms of fecal or urinary extracts). ... A single 2 mg/kg dose found about 8% of fecal metabolites as parent compound, about 13% presumed to be the ester hydrolysis product, with other characterized metabolites accounting for about 5% or less of fecal radioactivity. Uncharacterized metabolites which remained at the origin of the 0-24 hr TLC plates of 2 mg/kg groups constituted 47-50% of fecal label, compared to 2-4% in 400 mg/kg groups, suggesting that most of the dose was absorbed and metabolized following low dose administration. ... The major identified urinary metabolite was evidently 1,3-dimethyl-5-phenoxypyrazol- 4-carboxylic acid. This compound, designated M-8, was substantially conjugated as a glucuronide. ...

Wikipedia

(Z)-fenpyroximate

Biological Half Life

Two studies used five rats/sex/group, dosed with 2 or 400 mg/kg (Pyrazole-(14)C) Fenpyroximate (NNI-850) or (Benzyl- (14)C) Fenpyroximate (NNI-850) by gavage in 1% aqueous Tween 80. Tail vein blood was collected at intervals for 7 days. Pyrazole-(14)C Study: Half-lives in blood were 8.9 hr for both M and F at 2 mg/kg. ... In contrast, 400 mg/kg led to half-lives in blood of 49 and 45 hr for M and F. ... Benzyl-(14)C Study: Half-lifes in blood were 6.1 hr and 7.9 hr for M and F, respectively, at 2 mg/kg. ... In contrast, 400 mg/kg led to half-lives in blood of 47 and 35 hr for M and F.

Use Classification

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Product analysis by HPLC. Residues in soil by GLC, in water by HPLC/UV, in plants by LC/MS/MS.

Stability Shelf Life

Dates

2: Malima R, Emidi B, Messenger LA, Oxborough RM, Batengana B, Sudi W, Weston S, Mtove G, Mugasa JP, Mosha FW, Rowland MW, Kisinza W. Experimental hut evaluation of a novel long-lasting non-pyrethroid durable wall lining for control of pyrethroid-resistant Anopheles gambiae and Anopheles funestus in Tanzania. Malar J. 2017 Feb 17;16(1):82. doi: 10.1186/s12936-017-1710-6. PubMed PMID: 28212636; PubMed Central PMCID: PMC5316163.

3: Bajda S, Dermauw W, Panteleri R, Sugimoto N, Douris V, Tirry L, Osakabe M, Vontas J, Van Leeuwen T. A mutation in the PSST homologue of complex I (NADH:ubiquinone oxidoreductase) from Tetranychus urticae is associated with resistance to METI acaricides. Insect Biochem Mol Biol. 2017 Jan;80:79-90. doi: 10.1016/j.ibmb.2016.11.010. Epub 2016 Dec 2. PubMed PMID: 27919778.

4: Ma J, Yao Z, Hou L, Lu W, Yang Q, Li J, Chen L. Metal organic frameworks (MOFs) for magnetic solid-phase extraction of pyrazole/pyrrole pesticides in environmental water samples followed by HPLC-DAD determination. Talanta. 2016 Dec 1;161:686-692. doi: 10.1016/j.talanta.2016.09.035. Epub 2016 Sep 12. PubMed PMID: 27769466.

5: Lima DB, Melo JW, Gondim MG Jr, Guedes RN, Oliveira JE. Population-level effects of abamectin, azadirachtin and fenpyroximate on the predatory mite Neoseiulus baraki. Exp Appl Acarol. 2016 Oct;70(2):165-77. doi: 10.1007/s10493-016-0074-x. Epub 2016 Aug 5. PubMed PMID: 27495808.

6: Dunn JA, Prickett JC, Collins DA, Weaver RJ. Primary screen for potential sheep scab control agents. Vet Parasitol. 2016 Jul 15;224:68-76. doi: 10.1016/j.vetpar.2016.05.019. Epub 2016 May 17. PubMed PMID: 27270393.

7: Kanga LH, Eason J, Haseeb M, Qureshi J, Stansly P. Monitoring for Insecticide Resistance in Asian Citrus Psyllid (Hemiptera: Psyllidae) Populations in Florida. J Econ Entomol. 2016 Apr;109(2):832-6. PubMed PMID: 26709293.

8: Lopez L, Smith HA, Hoy MA, Bloomquist JR. Acute Toxicity and Sublethal Effects of Fenpyroximate to Amblyseius swirskii (Acari: Phytoseiidae). J Econ Entomol. 2015 Jun;108(3):1047-53. doi: 10.1093/jee/tov033. Epub 2015 Mar 18. PubMed PMID: 26470228.

9: Lira AC, Zanardi OZ, Beloti VH, Bordini GP, Yamamoto PT, Parra JR, Carvalho GA. Lethal and Sublethal Impacts of Acaricides on Tamarixia radiata (Hemiptera: Eulophidae), an Important Ectoparasitoid of Diaphorina citri (Hemiptera: Liviidae). J Econ Entomol. 2015 Oct;108(5):2278-88. doi: 10.1093/jee/tov189. Epub 2015 Jul 3. PubMed PMID: 26453716.

10: Riga M, Myridakis A, Tsakireli D, Morou E, Stephanou EG, Nauen R, Van Leeuwen T, Douris V, Vontas J. Functional characterization of the Tetranychus urticae CYP392A11, a cytochrome P450 that hydroxylates the METI acaricides cyenopyrafen and fenpyroximate. Insect Biochem Mol Biol. 2015 Oct;65:91-9. doi: 10.1016/j.ibmb.2015.09.004. Epub 2015 Sep 9. PubMed PMID: 26363294.

11: Nakajima T, Tsuruoka Y, Kanda M, Hayashi H, Hashimoto T, Matsushima Y, Yoshikawa S, Nagano C, Okutomi Y, Takano I. Determination and surveillance of nine acaricides and one metabolite in honey by liquid chromatography-tandem mass spectrometry. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(7):1099-104. doi: 10.1080/19440049.2015.1050460. Epub 2015 Jun 8. PubMed PMID: 25967980.

12: Murai M, Murakami S, Ito T, Miyoshi H. Amilorides bind to the quinone binding pocket of bovine mitochondrial complex I. Biochemistry. 2015 May 5;54(17):2739-46. doi: 10.1021/acs.biochem.5b00187. Epub 2015 Apr 16. PubMed PMID: 25849763.

13: Lima DB, Melo JW, Gondim MG Jr, Guedes RN, Oliveira JE, Pallini A. Acaricide-impaired functional predation response of the phytoseiid mite Neoseiulus baraki to the coconut mite Aceria guerreronis. Ecotoxicology. 2015 Jul;24(5):1124-30. doi: 10.1007/s10646-015-1459-z. Epub 2015 Apr 7. PubMed PMID: 25847106.

14: Masuya T, Murai M, Morisaka H, Miyoshi H. Pinpoint chemical modification of Asp160 in the 49 kDa subunit of bovine mitochondrial complex I via a combination of ligand-directed tosyl chemistry and click chemistry. Biochemistry. 2014 Dec 16;53(49):7816-23. doi: 10.1021/bi501342w. Epub 2014 Dec 2. PubMed PMID: 25419630.

15: Iwassaki LA, Sato ME, Calegario FF, Poletti M, Maia Ade H. Comparison of conventional and integrated programs for control of Tetranychus urticae (Acari: Tetranychidae). Exp Appl Acarol. 2015 Feb;65(2):205-17. doi: 10.1007/s10493-014-9853-4. Epub 2014 Oct 4. PubMed PMID: 25280557.

16: Li-Byarlay H, Rittschof CC, Massey JH, Pittendrigh BR, Robinson GE. Socially responsive effects of brain oxidative metabolism on aggression. Proc Natl Acad Sci U S A. 2014 Aug 26;111(34):12533-7. doi: 10.1073/pnas.1412306111. Epub 2014 Aug 4. PubMed PMID: 25092297; PubMed Central PMCID: PMC4151721.

17: Ma J, Lu X, Xia Y, Yan F. Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. J Chromatogr Sci. 2015 Feb;53(2):380-4. doi: 10.1093/chromsci/bmu055. Epub 2014 Jun 19. PubMed PMID: 24947489.

18: Azevedo LH, Moraes GJ, Yamamoto PT, Zanardi OZ. Development of a methodology and evaluation of pesticides against Aceria litchii and its predator Phytoseius intermedius (Acari: Eriophyidae, Phytoseiidae). J Econ Entomol. 2013 Oct;106(5):2183-9. PubMed PMID: 24224263.

19: Zhang J, Liang Z, Guo H, Gao P, Lu R, Zhou W, Zhang S, Gao H. Ionic liquid-based totally organic solvent-free emulsification microextraction coupled with high performance liquid chromatography for the determination of three acaricides in fruit juice. Talanta. 2013 Oct 15;115:556-62. doi: 10.1016/j.talanta.2013.06.010. Epub 2013 Jun 14. PubMed PMID: 24054632.

20: Xu D, Lu S, Chen D, Lan J, Zhang Z, Yang F, Zhou Y. [Determination of ten pesticides of pyrazoles and pyrroles in tea by accelerated solvent extraction coupled with gas chromatography-tandem mass spectrometry]. Se Pu. 2013 Mar;31(3):218-22. Chinese. PubMed PMID: 23785993.